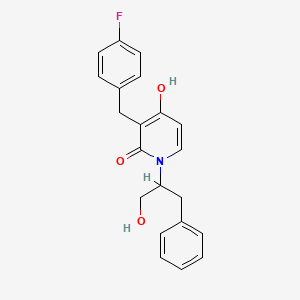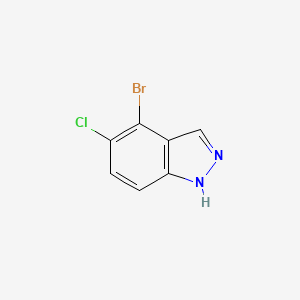
4-Brom-5-chlor-1H-Indazol
Übersicht
Beschreibung
4-Bromo-5-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
4-Brom-5-chlor-1H-Indazol ist ein wertvolles Grundgerüst in der pharmazeutischen Chemie. Seine Kernstruktur findet sich in vielen pharmakologisch aktiven Verbindungen wieder. Forscher verwenden diese Verbindung, um neue Medikamente zu synthetisieren, die mit verschiedenen biologischen Zielen interagieren können. So wurden beispielsweise Derivate dieser Verbindung auf ihr Potenzial als Kinaseinhibitoren untersucht, die in der Krebstherapie entscheidend sind .
Organische Synthese
Diese Verbindung dient als Zwischenprodukt in der organischen Synthese. Ihr halogenierter Indazolring kann verschiedene chemische Reaktionen eingehen, was den Aufbau komplexer Moleküle ermöglicht. Dies ist besonders nützlich bei der Synthese von Verbindungen mit potenziellen therapeutischen Eigenschaften .
Materialwissenschaften
Aufgrund seines stabilen heterocyclischen Gerüsts kann this compound in den Materialwissenschaften verwendet werden. Es kann in Polymere oder andere Materialien eingebaut werden, um bestimmte elektronische oder photophysikalische Eigenschaften zu verleihen, die für die Entwicklung neuer Materialien für Elektronik und Photonik unerlässlich sind.
Biologische Studien
Die Indazol-Einheit ist ein häufiges Merkmal in Molekülen, die biologische Aktivität zeigen. Daher kann this compound verwendet werden, um Sonden oder Wirkstoffe für biologische Studien zu erzeugen, die helfen, zelluläre Prozesse und Krankheitsmechanismen zu verstehen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie kann this compound verwendet werden, um neue Pestizide oder Herbizide zu entwickeln. Seine strukturelle Vielseitigkeit ermöglicht die Herstellung von Verbindungen, die gezielt bestimmte Schädlinge oder Unkräuter bekämpfen können, ohne die Nutzpflanzen oder die Umwelt zu schädigen .
Analytische Chemie
Als Standard- oder Referenzverbindung wird this compound in der analytischen Chemie verwendet, um Instrumente zu kalibrieren oder Methoden zu validieren. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für solche Anwendungen .
Chemische Bildung
In akademischen Einrichtungen wird diese Verbindung verwendet, um fortgeschrittene Konzepte der organischen Chemie zu vermitteln. Sie bietet ein praktisches Beispiel für die heterocyclische Chemie und die Reaktivität halogenierter Verbindungen .
Umweltstudien
Forscher können this compound verwenden, um Umweltprozesse zu untersuchen, wie z. B. das Schicksal halogenierter Verbindungen in der Natur. Das Verständnis seines Abbaus und seiner Wechselwirkung mit anderen Umweltfaktoren ist entscheidend, um seine Auswirkungen auf Ökosysteme zu beurteilen .
Wirkmechanismus
Target of Action
4-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the function of these kinases, which can affect various cellular processes. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-5-chloro-1H-indazole are primarily those involving CHK1, CHK2, and SGK . These pathways are crucial for cell cycle regulation and volume regulation . By inhibiting these kinases, the compound can disrupt these pathways, leading to various downstream effects such as cell cycle arrest or changes in cell volume .
Pharmacokinetics
Like other heterocyclic compounds, its bioavailability is likely influenced by factors such as its lipophilicity and water solubility .
Result of Action
The molecular and cellular effects of 4-Bromo-5-chloro-1H-indazole’s action are largely dependent on its interaction with its targets. For example, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which can result in cell death . Similarly, the modulation of SGK activity can lead to changes in cell volume .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-1H-indazole. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in its environment, such as other drugs or biological molecules .
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQXAIHQCZDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


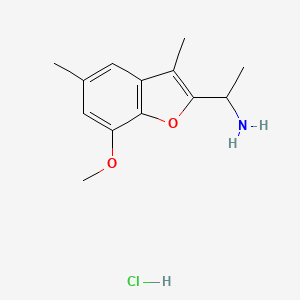
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
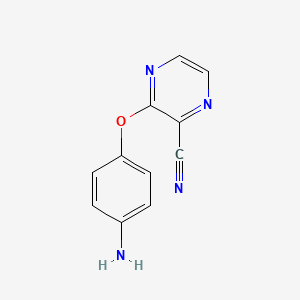

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
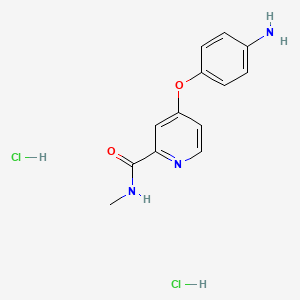
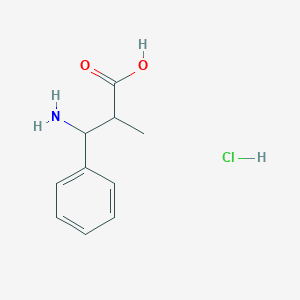
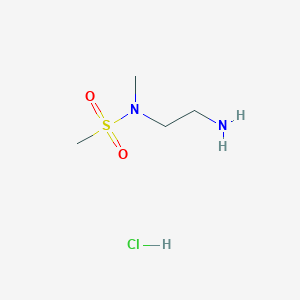
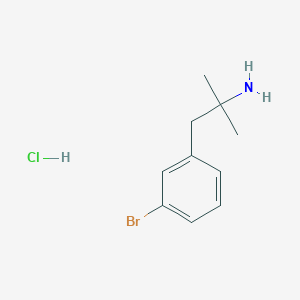
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
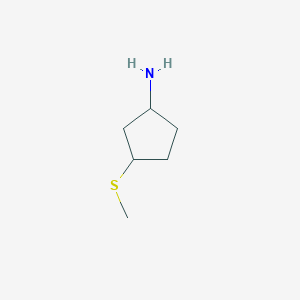
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
amine](/img/structure/B1525994.png)
